molecular formula C6H5BrINO2S B14906698 Ethyl 2-bromo-4-iodothiazole-5-carboxylate

Ethyl 2-bromo-4-iodothiazole-5-carboxylate

Cat. No.: B14906698
M. Wt: 361.99 g/mol
InChI Key: KVQZMXNHKMAOQO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-iodothiazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H5BrINO2S and a molecular weight of 361.98 g/mol . This compound is characterized by the presence of bromine, iodine, and thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-iodothiazole-5-carboxylate typically involves the bromination and iodination of thiazole derivatives. One common method includes the reaction of ethyl thiazole-5-carboxylate with bromine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid or dichloromethane, and at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-iodothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiazole derivatives.

    Oxidation Products: Thiazole sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

Ethyl 2-bromo-4-iodothiazole-5-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.

    Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-iodothiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its chemical structure and functional groups. The presence of bromine and iodine atoms enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-5-iodothiazole-4-carboxylate
  • 2-Aminothiazole derivatives
  • Thiazole-4-carboxylate derivatives

Uniqueness

Ethyl 2-bromo-4-iodothiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The combination of bromine and iodine atoms provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H5BrINO2S

Molecular Weight

361.99 g/mol

IUPAC Name

ethyl 2-bromo-4-iodo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H5BrINO2S/c1-2-11-5(10)3-4(8)9-6(7)12-3/h2H2,1H3

InChI Key

KVQZMXNHKMAOQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)I

Origin of Product

United States

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